molecular formula C15H23NO4 B1249234 Vanidilol

Vanidilol

Cat. No.: B1249234
M. Wt: 281.35 g/mol
InChI Key: QWLFUSKVGCXHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanidilol ([4'-(2-hydroxy-3-(tert-butylamino)propoxy)-3'-methoxyphenyl]-benzaldehyde) is a vanilloid-derived nonselective beta-adrenoceptor blocker synthesized from vanillin. It exhibits competitive antagonism at beta-1 and beta-2 receptors, with partial beta-2-agonist activity and vasorelaxant effects mediated via calcium influx inhibition . In vivo studies in anesthetized rats demonstrated dose-dependent reductions in blood pressure and heart rate, alongside inhibition of isoproterenol-induced tachycardia. Unlike propranolol, this compound showed minimal cardiodepressant effects in reserpinized guinea pig atria and tracheal relaxation via beta-2 agonism . Its ocular hypotensive action, observed in saline-perfused rabbits, further distinguishes it from classical beta-blockers. Binding studies revealed lower potency than propranolol but higher hydrophilicity, suggesting distinct pharmacokinetic profiles .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C15H23NO4/c1-15(2,3)16-8-12(18)10-20-13-6-5-11(9-17)7-14(13)19-4/h5-7,9,12,16,18H,8,10H2,1-4H3

InChI Key

QWLFUSKVGCXHDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)C=O)OC)O

Synonyms

4'-(2-hydroxy-3-(tert-butylamino)propoxy)-3'-methoxyphenyl-benzaldehyde
vanidilol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Selectivity and Pharmacodynamic Profiles

Eugenodilol, a third-generation beta-blocker, adds alpha-adrenoceptor blockade and weak beta-2 agonism, providing dual hemodynamic modulation absent in Vanidilol . Vaninolol, another vanillin derivative, is beta-1-selective, lacking vasorelaxant or beta-2 agonist effects .

Compound Beta-1 Selectivity Beta-2 Agonism Alpha-Blockade Vasorelaxant Mechanism ISA Ocular Effects
This compound Nonselective Partial No Calcium influx inhibition No Hypotensive
Vasomolol Selective No No Not specified No Not reported
Eugenodilol Nonselective Weak Yes Beta-2 agonism Yes Not reported
Vaninolol Selective No No None No Not reported

Structural and Pharmacokinetic Differences

  • This compound: High hydrophilicity (vs. propranolol) may reduce CNS penetration, favoring ocular applications .
  • Vasomolol : Ultra-short half-life (~5–10 minutes) suits acute settings .
  • Eugenodilol: Alpha-blockade increases orthostatic hypotension risk, absent in this compound .

Clinical Implications

  • Ocular Use : this compound’s intraocular pressure reduction is unique among vanilloid beta-blockers .
  • Safety: this compound’s lack of alpha-blockade and beta-1 agonism may reduce adverse effects like bronchospasm (vs. nonselective agents) or bradycardia (vs. beta-1-selective drugs) .
  • Vasorelaxation: Combines beta-2 agonism and calcium channel modulation, offering broader hemodynamic control than Vasomolol or Eugenodilol .

Research Findings and Mechanistic Insights

  • Partial Beta-2 Agonism : this compound’s tracheal relaxation in reserpinized guinea pigs was antagonized by ICI 118,551 (beta-2 blocker), confirming receptor-mediated activity .
  • Calcium Influx Inhibition: At 0.1–10 µmol/L, this compound suppressed phenylephrine-induced aortic contractions, a mechanism absent in propranolol .
  • Binding Affinity: Lower beta-adrenoceptor affinity than propranolol but retained efficacy due to hydrophilicity and tissue-specific uptake .

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